molecular formula C31H54N7O17P3S B1670088 Decanoyl-coa CAS No. 1264-57-9

Decanoyl-coa

Cat. No. B1670088
CAS RN: 1264-57-9
M. Wt: 921.8 g/mol
InChI Key: CNKJPHSEFDPYDB-GNLRSHMTSA-N
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Description

Decanoyl-coenzyme A (CoA) is a thioester of decanoic acid and CoA . It inhibits the activity of citrate synthase (CS) and glutamate dehydrogenase (GDH) in mitochondria isolated from rat brain . It also binds the fatty acid metabolism regulator protein (FadR) promoter in E. coli . It is produced during isomerase-dependent β-oxidation of oleic acid in isolated rat heart mitochondria .


Synthesis Analysis

Decanoyl-CoA is a substrate for acyltransferase and is a substrate for human liver glycine-N-acylase . It is also a primer for the fatty acid elongation system in Mycobacterium smegmat . The specificity of yeast fatty-acid synthetase with respect to the “priming” substrate. Decanoyl-CoA and derivatives as “primers” of fatty-acid synthesis in vitro .


Molecular Structure Analysis

Decanoyl-CoA has a molecular formula of C31H54N7O17P3S . Its average mass is 921.783 Da and its monoisotopic mass is 921.250977 Da .


Chemical Reactions Analysis

Decanoyl-CoA is involved in the beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA . This process involves four enzymatic steps starting with MCAD CoA dehydrogenase (Medium Chain) activity, followed by the enoyl-CoA hydratase activity of crotonase, the 3-hydroxyacyl-CoA dehydrogenase activity of the short chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), and completed by the ketoacyl-CoA thiolase activity .


Physical And Chemical Properties Analysis

Decanoyl-CoA has a density of 1.7±0.1 g/cm3 . Its molar refractivity is 204.4±0.5 cm3 . It has 24 H bond acceptors and 10 H bond donors . It has 28 freely rotating bonds .

Scientific Research Applications

1. Biofuel and Chemical Production

Decanoyl-CoA plays a significant role in biofuel and industrial chemical production. Kim and Gonzalez (2018) demonstrated the use of an engineered cell factory to produce decanoic acid, a valuable compound in this sector, from glycerol using β-oxidation reversal (r-BOX) and thioesterase enzymes. This method selectively generates decanoic acid, offering a renewable source for industrial chemicals and biofuels (Kim & Gonzalez, 2018).

2. Production of Fatty Alcohols

Decanoyl-CoA is integral in producing fatty alcohols like 1-octanol, used in the chemical industry for products like plasticizers and surfactants. Hernández Lozada et al. (2020) described using Escherichia coli to produce 1-octanol from glycerol, focusing on acyl-CoA synthetases and acyl-CoA reductases to overcome metabolic flux barriers (Hernández Lozada et al., 2020).

3. Fatty Acid Synthesis and Enzyme Specificity

Research by Pirson, Schuhmann, and Lynen (1973) explored yeast fatty acid synthetase's specificity regarding the "priming" substrate, with decanoyl-CoA serving as a primer in fatty acid synthesis. This study provided insights into the enzyme's function and its interaction with different acyl-CoA derivatives (Pirson, Schuhmann, & Lynen, 1973).

4. Enzymatic Properties and Metabolic Engineering

Decanoyl-CoA is utilized in various enzyme studies and metabolic engineering applications. For instance, Luo et al. (2000) characterized the recombinant form of Acyl CoA oxidase 3 from the yeast Yarrowia lipolytica, which catalyzes the oxidation of acyl-CoA substrates, including decanoyl-CoA. This research contributes to understanding enzyme kinetics and substrate specificity (Luo et al., 2000).

5. Implications in Medical Research

Decanoyl-CoA has implications in medical research, particularly in studying enzyme activities and metabolic disorders. For instance, Yamakawa et al. (1990) found that n-decanoyl-CoA significantly inhibits proline endopeptidase activity, suggesting potential roles in biochemical pathways and disease mechanisms (Yamakawa et al., 1990).

Safety And Hazards

The safety data sheet for Decanoyl-CoA indicates that it may be corrosive to metals and causes severe skin burns and eye damage .

Future Directions

The recently engineered reversal of the β-oxidation cycle has been proposed as a potential platform for the efficient synthesis of longer chain (C ≥ 4) fuels and chemicals . This basic knowledge should be taken into consideration for individual management after NBS .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKJPHSEFDPYDB-HSJNEKGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925532
Record name 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

921.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanoyl-coa

CAS RN

1264-57-9
Record name Decanoyl CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
W Pirson, L Schuhmann, F Lynen - European Journal of …, 1973 - Wiley Online Library
… Even decanoyl-CoA could be used as primer of the synthesis [4]. Decanoyl-CoA in its function as primer has been further characterized. The influence of functional groups in the …
Number of citations: 25 febs.onlinelibrary.wiley.com
S Sachdeva, F Musayev, MM Alhamadsheh… - Bioorganic …, 2008 - Elsevier
… Indeed, it has been reported that acylation studies carried out using the mtFabH and radiolabeled decanoyl-CoA (in a molar ratio of 1:2.3) result in only 23% acylation of the protein [7]. …
Number of citations: 11 www.sciencedirect.com
T Shimakata, Y FUJITA, T Kusaka - The Journal of Biochemistry, 1980 - academic.oup.com
… The products formed from [l-"C]acetyl-CoA and decanoyl-CoA in this reconstituted system were analyzed by thin-layer chromatography and radio-gas-liquid chromatography. The …
Number of citations: 19 academic.oup.com
T Shimakata, Y Fujita, T Kusaka - The Journal of Biochemistry, 1977 - academic.oup.com
… Octanoyl-CoA was found to be the best primer and decanoyl-CoA to be the next best for elongation, and the pattern of substrate specificity was similar to that found with the crude extract …
Number of citations: 29 academic.oup.com
PJ Hanley, KV Gopalan, RA Lareau… - The Journal of …, 2003 - Wiley Online Library
… to be the same as for decanoyl-CoA) was used as substrate. … this ligand, compared to decanoyl-CoA, binds to the catalytic … as substrate, compared to decanoyl-CoA, suggests that the …
Number of citations: 113 physoc.onlinelibrary.wiley.com
KY Tserng, LS Chen, SJ Jin - Biochemical journal, 1995 - portlandpress.com
… n = 3) of that with an equal concentration of decanoyl-CoA as substrate. When cis-5-tetradec… Arthrobacter was only 36 % of that of decanoyl-CoA. Likewise, the rate of dehydrogenation …
Number of citations: 9 portlandpress.com
W He, JM Berthiaume, S Previs, T Kasumov, GF Zhang - Metabolomics, 2023 - Springer
… The dephosphorylation of other acyl-CoAs ranged from 8 to 12.5%, with the exception of decanoyl-CoA (58%) which may be due to the limit of detection and the inaccuracy of …
Number of citations: 2 link.springer.com
S Kim, R Gonzalez - Biotechnology and Bioengineering, 2018 - Wiley Online Library
… that support the synthesis of acyl-CoA of up to 10 carbons (thiolase BktB and enoyl-CoA reductase EgTER) and a thioesterase that exhibited high activity toward decanoyl-CoA and …
Number of citations: 23 onlinelibrary.wiley.com
PP Van Veldhoven, G Vanhove, S Assselberghs… - Journal of Biological …, 1992 - Elsevier
… that was loaded on the DEAE colp M ) , decanoyl-CoA (175 pM), and lauryl-CoA (150 p M ) … 3.7,2.1, and 3.9 for octanoyl-CoA, decanoyl-CoA, and lauryl-CoA, respectively, as compared …
Number of citations: 163 www.sciencedirect.com
DA Rudnick, T Lu… - Proceedings of the …, 1992 - National Acad Sciences
… In contrast, there are no significant differences in the acyl-CoA Vm/Km ofhexadecanoyl-CoA and 6-hexadecynoyl-CoA (Table 2). The enhancement of activity obtained by placing a triple …
Number of citations: 56 www.pnas.org

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